molecular formula C21H22N2O2 B11319019 N-(8-butoxyquinolin-5-yl)-2-methylbenzamide

N-(8-butoxyquinolin-5-yl)-2-methylbenzamide

Cat. No.: B11319019
M. Wt: 334.4 g/mol
InChI Key: PNVSCAJBOQKRFT-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-2-methylbenzamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-2-methylbenzamide typically involves the reaction of 8-butoxyquinoline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-glycine
  • N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide

Uniqueness

N-(8-butoxyquinolin-5-yl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of the butoxy group and the 2-methylbenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-methylbenzamide

InChI

InChI=1S/C21H22N2O2/c1-3-4-14-25-19-12-11-18(17-10-7-13-22-20(17)19)23-21(24)16-9-6-5-8-15(16)2/h5-13H,3-4,14H2,1-2H3,(H,23,24)

InChI Key

PNVSCAJBOQKRFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3C)C=CC=N2

Origin of Product

United States

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